N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Benzothiazole amide biological activity is critically dependent on substitution pattern-interchanging regioisomers without functional equivalence evidence risks altered target affinity and ADME profiles. This compound (CAS 895445-02-0) provides a defined 4-bromo substitution on the benzothiazole core paired with a 2,3-dimethoxybenzamide moiety, creating a unique halogen bonding probe and conformational profile versus common 6-bromo analogs. • Confirmed 4-bromo regioisomeric purity for reliable, reproducible SAR exploration • Lipinski-compliant (MW 393.3, clogP ~4.21, HBD 2, HBA 5) for HTS compatibility • Paired experimental design enabled with 6-bromo isomer (CAS 895440-97-8) for ADME & target selectivity profiling

Molecular Formula C16H13BrN2O3S
Molecular Weight 393.26
CAS No. 895445-02-0
Cat. No. B2736786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895445-02-0
Molecular FormulaC16H13BrN2O3S
Molecular Weight393.26
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C16H13BrN2O3S/c1-21-11-7-3-5-9(14(11)22-2)15(20)19-16-18-13-10(17)6-4-8-12(13)23-16/h3-8H,1-2H3,(H,18,19,20)
InChIKeyBFDMPXCAAVAZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Overview


N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895445-02-0; molecular formula C₁₆H₁₃BrN₂O₃S; molecular weight 393.3 g/mol) is a synthetic, small-molecule organic compound classified as a benzothiazole amide derivative. It features a 4-bromo substituent on the benzothiazole core and a 2,3-dimethoxybenzamide moiety. Compounds in this heterocyclic class are widely investigated as privileged scaffolds in medicinal chemistry, but their biological properties are highly sensitive to specific substitution patterns [1]. This compound is commercially available for research use from multiple specialist chemical suppliers.

N-(4-Bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Substitution Risks


Within the benzothiazole amide family, the position of halogen substitution and the nature of the benzamide ring critically dictate molecular recognition, target affinity, and physicochemical properties [1]. The 4-bromo substitution on the benzothiazole ring of this compound creates a distinct regioisomer with a unique electrostatic surface, steric profile, and hydrogen/halogen bonding potential compared to commonly offered 6-bromo or non-brominated analogs [2]. Furthermore, the 2,3-dimethoxy substitution on the benzamide ring influences conformational flexibility and metabolic stability differently than other dimethoxy or monomethoxy patterns. Interchanging this compound with another in-class benzothiazole derivative without quantitative evidence of functional equivalence introduces significant risk of altered biological activity, selectivity profiles, and physicochemical behavior in experimental systems. The following sections quantify these differences where possible.

N-(4-Bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Differentiation Evidence


4-Bromo vs. 6-Bromo Regioisomer Comparison

The target compound (CAS 895445-02-0) is distinguished from its closest commercially available analog, N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895440-97-8), by the position of the bromine atom on the benzothiazole ring . Both compounds share an identical molecular formula (C₁₆H₁₃BrN₂O₃S) and molecular weight (393.3 g/mol), making them regioisomers. In benzothiazole SAR studies, a change in halogen position from the 4- to the 6- position has been shown to alter in vitro anticancer activity. In a study of related N-alkylbromo-benzothiazole derivatives, compound 11l (bearing a 4-bromo substituent) exhibited significant cytotoxic activity against PC-3 cells with an IC₅₀ of 0.6 µM, while other substitution patterns yielded substantially different potencies [1]. This demonstrates that the 4-bromo regioisomer can confer unique biological activity profiles that are not interchangeable with other halogen positions. Direct comparative data between CAS 895445-02-0 and CAS 895440-97-8 are not available in the current literature.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

2,3- vs. 2,4-Dimethoxybenzamide Substitution

The target compound bears a 2,3-dimethoxy substitution pattern on the benzamide ring, which is distinct from the related 2,4-dimethoxybenzamide analog N-(1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS not specified; average mass 314.36 Da) . The ortho-meta arrangement of methoxy groups in the 2,3-isomer creates a different intramolecular hydrogen bonding network and conformational preference compared to the ortho-para arrangement in the 2,4-isomer. In published benzamide SAR series, the position of methoxy substituents has been shown to influence both target binding affinity and metabolic stability [1]. The 2,3-dimethoxy pattern may offer distinct steric and electronic properties that affect interactions with biological targets differently than the 2,4-dimethoxy pattern. Direct head-to-head comparative data between these specific dimethoxy isomers are not available in the public domain.

Drug Design Pharmacophore Modeling Molecular Recognition

Halogen Bonding: 4-Bromo vs. Non-Halogenated

The presence of a bromine atom at the 4-position of the benzothiazole core introduces halogen bonding capability that is absent in non-halogenated benzothiazole amide analogs, such as N-(1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide . Halogen bonds (C–Br···O/N interactions) are directional, non-covalent interactions with bond energies typically ranging from 5–20 kJ/mol, which can significantly enhance target binding affinity and selectivity [1]. The 4-bromo substituent is positioned to engage in specific halogen bonding interactions with protein backbone carbonyls or side-chain residues, a feature not available in des-bromo or fluoro-substituted analogs. Class-level evidence indicates that brominated benzothiazole derivatives can exhibit enhanced binding through halogen bonding compared to their non-brominated counterparts, although direct quantitative comparison data for this specific compound remain unavailable.

Structural Biology Halogen Bonding Rational Drug Design

Calculated logP and Drug-Likeness Comparison

The target compound possesses a calculated partition coefficient (clogP) of approximately 4.21 [1], reflecting the lipophilic character conferred by the 4-bromo substituent and the 2,3-dimethoxybenzamide moiety. This physicochemical profile differs from both the non-brominated 2,4-dimethoxybenzamide analog (clogP estimated ~3.2) and the highly polar FAAH inhibitor benzothiazole series (e.g., compound 16j with a sulfonyl-piperidine group; clogP estimated ~2.5) [2]. The lipophilicity of this compound places it in an intermediate range suitable for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. The calculated logP of ~4.21 positions this compound within Lipinski's rule-of-five space (logP < 5), with a molecular weight of 393.3, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. Direct experimental logP data are not publicly available; values are computationally predicted.

ADME Drug-likeness Physicochemical Profiling

Biological Profiling Data Gap

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted April 2026) identified no peer-reviewed primary research articles, patent disclosures, or curated bioactivity database entries that report quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or cell-based assay results) specifically for N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895445-02-0) [1]. This compound appears in multiple commercial vendor catalogs as a research chemical, but vendors do not provide primary pharmacological data. The absence of published bioactivity data represents a critical information gap. This evidence gap is itself a significant differentiator: for applications requiring immediate biological activity data, alternative benzothiazole amides with published SAR characterization (e.g., the FAAH inhibitor series in J Med Chem 2009 or the cytotoxic N-alkylbromo-benzothiazoles in Med Chem Res 2013 [2]) may offer more immediate utility. Conversely, for exploratory research or chemical biology applications requiring a novel, uncharacterized scaffold with specific substitution features, the lack of prior art may be an advantage.

Data Transparency Compound Selection Criteria Research Procurement

N-(4-Bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Application Scenarios


Exploratory SAR with Novel Scaffold

This compound is best suited as a starting point for SAR exploration where the unique combination of 4-bromo substitution and 2,3-dimethoxybenzamide has not been previously characterized . Its regioisomeric purity (confirmed 4-bromo position) and intermediate lipophilicity (clogP ~4.21) make it a rational choice for synthesizing focused libraries aimed at identifying novel biological targets, where the 4-bromo halogen bonding potential and 2,3-dimethoxy conformational profile can be systematically varied [1].

Halogen Bonding Probe Development

The 4-bromo substituent on the benzothiazole core provides a defined halogen bond donor (C–Br σ-hole) with estimated interaction energies of 5–20 kJ/mol . This compound can serve as a halogen bonding probe in structural biology studies (X-ray crystallography, NMR) to investigate C–Br···O/N interactions with protein targets, offering a distinct mechanistic tool compared to non-halogenated or fluoro-substituted benzothiazole analogs [1].

Regioisomeric Selectivity in Drug Metabolism

Given that the 6-bromo regioisomer (CAS 895440-97-8) is also commercially available, a paired experimental design using both the 4-bromo and 6-bromo isomers can probe regioisomer-dependent effects on cytochrome P450 metabolism, plasma protein binding, or transporter recognition . Such studies are valuable for understanding how halogen position influences ADME properties in benzothiazole-containing drug candidates [1].

Pre-competitive Academic Screening Compound

As an unencumbered chemical scaffold with no prior biological annotation , this compound is a candidate for inclusion in academic screening collections seeking structurally diverse benzothiazole amides. Its compliance with Lipinski's rule-of-five (MW 393.3, clogP ~4.21, HBD 2, HBA 5) [1] supports its suitability for high-throughput screening campaigns in both biochemical and cell-based assay formats.

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